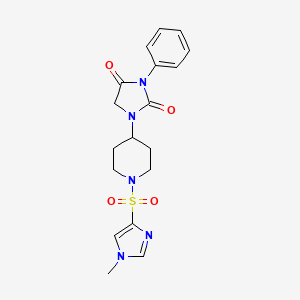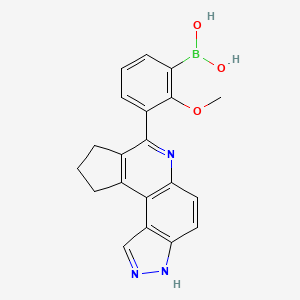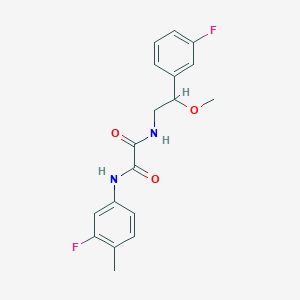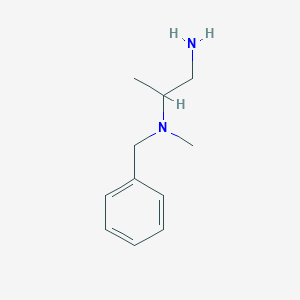
1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Imidazole derivatives have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents due to their structural versatility and ability to interact with bacterial enzymes and proteins. The compound may exhibit antibacterial effects against specific strains, making it a candidate for further investigation in this field .
Antitumor Potential
Imidazole-containing compounds have attracted attention in cancer research. Their ability to modulate cellular pathways, inhibit tumor growth, and induce apoptosis makes them promising candidates for antitumor therapies. The compound’s specific mechanisms of action and potential targets warrant thorough exploration .
Antioxidant Properties
Imidazole derivatives, including the compound you’ve mentioned, may possess antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant potential could reveal its suitability for various health applications .
Anti-Inflammatory Effects
Imidazole-based molecules have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they may mitigate inflammation-related diseases. Researchers could explore whether this compound exhibits anti-inflammatory effects and its impact on specific pathways .
Antidiabetic Activity
Given the prevalence of diabetes, compounds with antidiabetic potential are of interest. Imidazole derivatives have shown promise in regulating glucose metabolism and insulin sensitivity. Investigating the compound’s effects on glucose homeostasis and insulin signaling pathways could provide valuable insights .
Antiviral Applications
Imidazole-containing compounds have been investigated as potential antiviral agents. Their ability to interfere with viral replication and entry mechanisms makes them relevant in the fight against viral infections. Further studies could assess the compound’s efficacy against specific viruses .
Ulcerogenic Activity
Although less explored, some imidazole derivatives exhibit ulcerogenic effects. Researchers have studied their impact on gastric mucosa and ulcer formation. Investigating whether this compound shares similar properties could contribute to our understanding of gastrointestinal health .
Other Potential Applications
Beyond the mentioned fields, imidazole compounds have been investigated for various other activities, including antipyretic, antihelmintic, and antifungal effects. While specific data on this compound may be limited, exploring its broader pharmacological profile could reveal additional applications .
特性
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-20-11-16(19-13-20)28(26,27)21-9-7-14(8-10-21)22-12-17(24)23(18(22)25)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLCISNRWMMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)
![(E)-3-(4-methoxyphenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2772104.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2772105.png)


![N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2772110.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide](/img/structure/B2772112.png)
![N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2772114.png)
![3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2772115.png)
